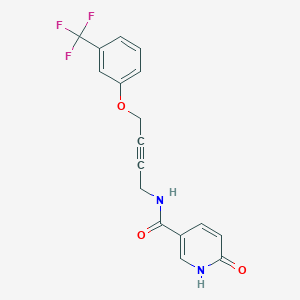
6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H13F3N2O3 and its molecular weight is 350.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. Key steps may include the formation of the pyridine ring, incorporation of the trifluoromethylphenoxy group, and subsequent addition of the carboxamide and butynyl groups. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the proper progression of each step.
Industrial Production Methods: : Industrial production may scale these methods, optimizing the process for higher yields and cost efficiency. This typically involves continuous flow reactors, larger-scale catalysts, and refined purification techniques to isolate the desired compound in high purity.
化学反応の分析
Types of Reactions: : This compound can undergo various reactions such as oxidation, reduction, and substitution due to the functional groups present in its structure.
Common Reagents and Conditions: : Common reagents might include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Substitution reactions might involve reagents such as sodium hydroxide or various halogens.
Major Products Formed: : The specific products formed depend on the reaction type, but may include derivatives where the trifluoromethyl group is substituted or the carboxamide group undergoes further modification.
科学的研究の応用
Chemistry: : In chemistry, the compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure can serve as a platform for designing new materials or catalysts.
Biology: : In biological research, the compound's interaction with various biological molecules is of interest, potentially leading to the development of new biochemical tools or probes.
Medicine: : Although specific applications in medicine may still be under investigation, compounds with similar structures often find use in drug discovery and development, potentially acting on specific molecular targets.
Industry: : Industrial applications could include its use in the development of new materials with unique properties, such as polymers or coatings.
5. Mechanism of Action: The mechanism of action for 6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide is dependent on its specific interactions at the molecular level. It may interact with various enzymes or receptors, modulating their activity. The trifluoromethyl group is known to influence biological activity by affecting molecular polarity and binding interactions.
類似化合物との比較
Comparison: : This compound is unique due to its combination of a pyridine ring, trifluoromethyl group, and carboxamide moiety, which collectively endow it with distinct properties.
Similar Compounds: : Similar compounds might include other pyridine derivatives, trifluoromethyl-substituted compounds, and molecules with carboxamide functionality. Each of these similar compounds may share some, but not all, of the chemical and biological properties, highlighting the distinctiveness of 6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide.
特性
IUPAC Name |
6-oxo-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3/c18-17(19,20)13-4-3-5-14(10-13)25-9-2-1-8-21-16(24)12-6-7-15(23)22-11-12/h3-7,10-11H,8-9H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHZNBZNWJMDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNC(=O)C2=CNC(=O)C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2505158.png)
![N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide](/img/structure/B2505161.png)

![4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide](/img/new.no-structure.jpg)

![N'-cyclohexyl-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2505169.png)


![2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2505172.png)


![N-mesityl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2505177.png)
![2,2-Difluoro-N-[2-(prop-2-enoylamino)ethyl]cyclohexane-1-carboxamide](/img/structure/B2505179.png)
